tert-Butyl peroxyisobutyrate
Overview
Description
Tert-Butyl peroxyisobutyrate is a liquid peroxide that is particularly sensitive to temperature rises . It is generally stored or transported in a solvent slurry, usually benzene . It is an initiator for the (co)polymerization of ethylene and styrene .
Synthesis Analysis
Tert-butyl peroxyacetate, tert-butyl peroxybutyrate, tert-butyl phenylperoxyacetate, and tert-butyl peroxyundecanoate were obtained in nearly quantitative yields by the esterification of the corresponding carboxylic acids with tert-butyl hydroperoxide in the presence of trifluoroacetic anhydride and pyridine in a nonaqueous medium at 0–5°C .Molecular Structure Analysis
The molecular formula of this compound is C8H16O3 . It belongs to the class of organic compounds known as tertiary alcohols .Chemical Reactions Analysis
This compound is particularly sensitive to temperature rises. Above a given “Control Temperature”, they decompose violently . It is used as an initiator for the (co)polymerization of ethylene and styrene .Scientific Research Applications
In Organic Chemistry and Material Science:
- tert-Butylperoxy radicals generated by tert-butyl hydroperoxide (TBHP) can react with fullerenes (C60 and C70) to form stable multiadducts. This reaction, catalyzed by metal catalysts like Ru(PPh3)3Cl2, is significant in the study of radical reactions and fullerene chemistry (Gan et al., 2002).
- A study on the polymerization of styrene initiated by di-tert. butyl peroxide showed the formation of polymers with both tert-butoxy and methyl end-groups, contributing to our understanding of polymer chemistry (Allen & Bevington, 1961).
- The synthesis of tert-butyl peroxyacetals from benzyl, allyl, or propargyl ethers via iron-promoted CH bond functionalization demonstrates the compound's utility in organic synthesis (Iwata et al., 2012).
In Toxicology and Cellular Studies:
- tert-Butyl hydroperoxide has been used to study oxidative stress in living cells. It can cause DNA base damage in mammalian cells, which is significant for understanding the cellular effects of oxidative stress (Altman et al., 1993).
- Another study investigating the metabolism of tumor promoter organic hydroperoxides in human carcinoma skin keratinocytes demonstrated that these compounds can be metabolized into free radicals, which is important for understanding the role of free radicals in cancer (Athar et al., 1989).
In Process Engineering and Safety:
- A study on the continuous synthesis of tert-butyl peroxy pivalate in a microreactor highlights advancements in process engineering for safer and more efficient chemical synthesis (Illg et al., 2011).
- Research on green technology for improving process manufacturing and storage management of organic peroxide, including tert-butyl peroxy-2-ethyl hexanoate, emphasizes the importance of safety in the handling and storage of organic peroxides (Lin & Tseng, 2012).
Mechanism of Action
Safety and Hazards
Tert-Butyl peroxyisobutyrate is explosive and a strong oxidizing agent . It may explode from heat, shock, friction, or contamination. It may ignite combustibles (wood, paper, oil, clothing, etc.). It may be ignited by heat, sparks, or flames. It may burn rapidly with a flare-burning effect. Containers may explode when heated .
Future Directions
Properties
IUPAC Name |
tert-butyl 2-methylpropaneperoxoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(2)7(9)10-11-8(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBLRDXPNUJYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Record name | TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5705 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059363 | |
Record name | Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This liquid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry. Solvent is usually benzene. Responders must regard hazards of the peroxide as well as the benzene solvent. | |
Record name | TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5705 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
109-13-7 | |
Record name | TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5705 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | tert-Butyl peroxyisobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-13-7 | |
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Record name | tert-Butyl peroxyisobutyrate | |
Source | ChemIDplus | |
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Record name | Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester | |
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Record name | Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl peroxyisobutyrate | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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